5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 5-methyl group indicates a methyl substituent at the fifth position of the ring, and the thiol group (-SH) at the third position suggests potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol derivatives is an area of interest due to their potential pharmaceutical applications. The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol . This method provides a versatile starting point for further chemical modifications. For instance, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involves microwave activation, indicating modern techniques are being employed to improve synthesis efficiency .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using X-ray crystallography, revealing dihedral angles and stabilizing supramolecular interactions . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
The reactivity of 5-methyl-4H-1,2,4-triazole-3-thiol derivatives is explored through various chemical reactions. For instance, the synthesis of Schiff bases from the reaction with benzaldehyde and the alkylation with bromoalkanes demonstrate the versatility of these compounds in forming new chemical entities. The ability to undergo such reactions makes these derivatives valuable for creating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-4H-1,2,4-tr
Scientific Research Applications
Corrosion Inhibition
5-Methyl-4H-1,2,4-triazole-3-thiol has been studied for its corrosion inhibition properties. A study demonstrated its effectiveness as a novel corrosion inhibitor for copper in a saline solution, showing over 94% inhibition efficiency. This compound forms a protective film on the copper surface, interacting with it through sulfur and nitrogen atoms, indicating its potential in metal preservation in corrosive environments (Chauhan et al., 2019).
Pharmaceutical Synthesis
The compound has been highlighted in the pharmaceutical industry for synthesizing derivatives with predicted biological activity. Its derivatives are noted for high efficiency and low toxicity, promising for creating new chemical compounds. The synthesis and physicochemical properties of these derivatives were explored at Zaporizhzhia State Medical University, underscoring the ongoing research in this area (Kravchenko et al., 2018).
Insecticidal Activity
Another study synthesized tetrazole-linked triazole derivatives, including 5-methyl-4H-1,2,4-triazole-3-thiol derivatives, and tested them for insecticidal activity against Plodia interpunctella. Several of these compounds exhibited significant insecticidal properties, suggesting their potential use in pest control (Maddila et al., 2015).
DNA Methylation Inhibition
New 1,2,4-triazole thioether derivatives, including 5-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their potential in anti-tumor activity and effects on tumor DNA methylation levels. This line of research opens pathways for developing novel anti-cancer treatments (Hovsepyan et al., 2018).
Cooling Water System Corrosion Protection
The compound has been evaluated for corrosion protection in cooling water systems. Its efficiency in inhibiting corrosion in a mixture including polycarboxylate and citrate ions was notably effective, marking its relevance in industrial water system maintenance (Tansug, 2017).
Antitumor Properties
1,2,4-Triazole derivatives, including the 5-methyl variant, have been synthesized and evaluated for their antitumor properties. These studies contribute to the search for new compounds with potential therapeutic applications in cancer treatment (Ovsepyan et al., 2018).
Safety And Hazards
The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and if on skin or hair, rinsing with water .
Future Directions
The future directions of research involving 5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,4-triazole derivatives have been studied for their antimicrobial and antifungal activities .
properties
IUPAC Name |
5-methyl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCWDMJTKYHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223009 | |
Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
7271-44-5 | |
Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007271445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7271-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7271-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7271-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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